

Spectroscopic Profile of 2-Isobutyl-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isobutyl-4-methylthiazole**

Cat. No.: **B1330446**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-isobutyl-4-methylthiazole** ($C_8H_{13}NS$), a key compound in flavor and fragrance chemistry. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-isobutyl-4-methylthiazole**. Note that while the mass spectrometry data is based on reported experimental values, the NMR and IR data are predicted based on the chemical structure and typical values for analogous compounds, due to the limited availability of publicly accessible, fully assigned experimental spectra.

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~6.90	s	1H	-	H-5 (thiazole ring)
~2.95	d	2H	~7.2	-CH ₂ - (isobutyl)
~2.40	s	3H	-	-CH ₃ (at C4 of thiazole)
~2.15	m	1H	~6.8	-CH- (isobutyl)
~1.00	d	6H	~6.6	-CH(CH ₃) ₂ (isobutyl)

Disclaimer: Predicted values based on structure-property relationships. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~168	C-2 (thiazole ring)
~150	C-4 (thiazole ring)
~115	C-5 (thiazole ring)
~45	-CH ₂ - (isobutyl)
~31	-CH- (isobutyl)
~22	-CH(CH ₃) ₂ (isobutyl)
~17	-CH ₃ (at C4 of thiazole)

Disclaimer: Predicted values based on structure-property relationships. Actual experimental values may vary.

Table 3: Characteristic IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3100 - 3000	Weak	C-H Stretch	=C-H (Thiazole ring)
~2960 - 2870	Strong	C-H Stretch	-CH ₃ , -CH ₂ , -CH
~1600 - 1500	Medium	C=N Stretch	Thiazole ring
~1470 - 1450	Medium	C-H Bend	-CH ₃ , -CH ₂
~1380 - 1365	Medium	C-H Bend (gem-dimethyl)	-CH(CH ₃) ₂

Disclaimer: These are typical absorption ranges for the specified functional groups.

Table 4: Mass Spectrometry (MS) Data[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Ion
155	High	[M] ⁺ (Molecular Ion)
140	Medium	[M - CH ₃] ⁺
113	High	[M - C ₃ H ₆] ⁺ or [M - Propene] ⁺ (McLafferty Rearrangement)
112	Medium	[M - C ₃ H ₇] ⁺ or [M - Isopropyl] ⁺
72	Medium	[C ₄ H ₈ N] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited. These are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

- Sample Preparation: Approximately 10-20 mg of **2-isobutyl-4-methylthiazole** is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

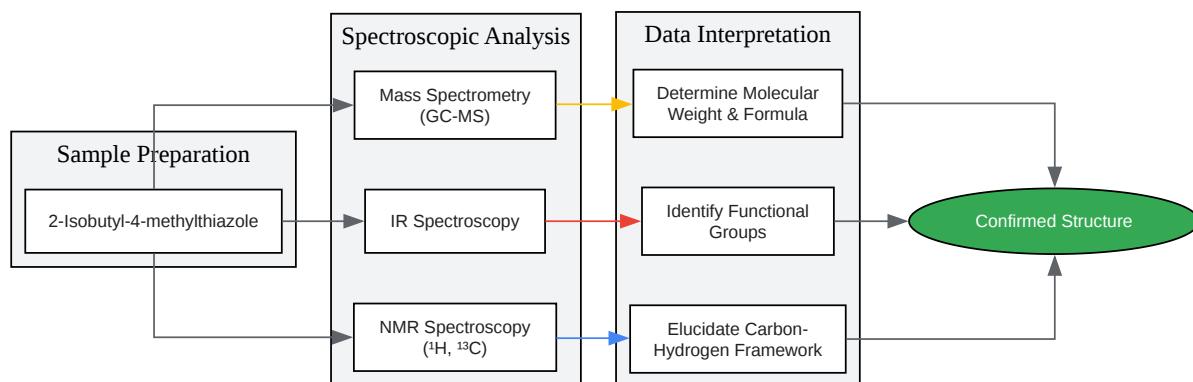
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is used.
- ^1H NMR Acquisition: The spectrum is typically acquired with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A 45° pulse angle and a relaxation delay of 2-5 seconds are commonly used. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy[3][4]

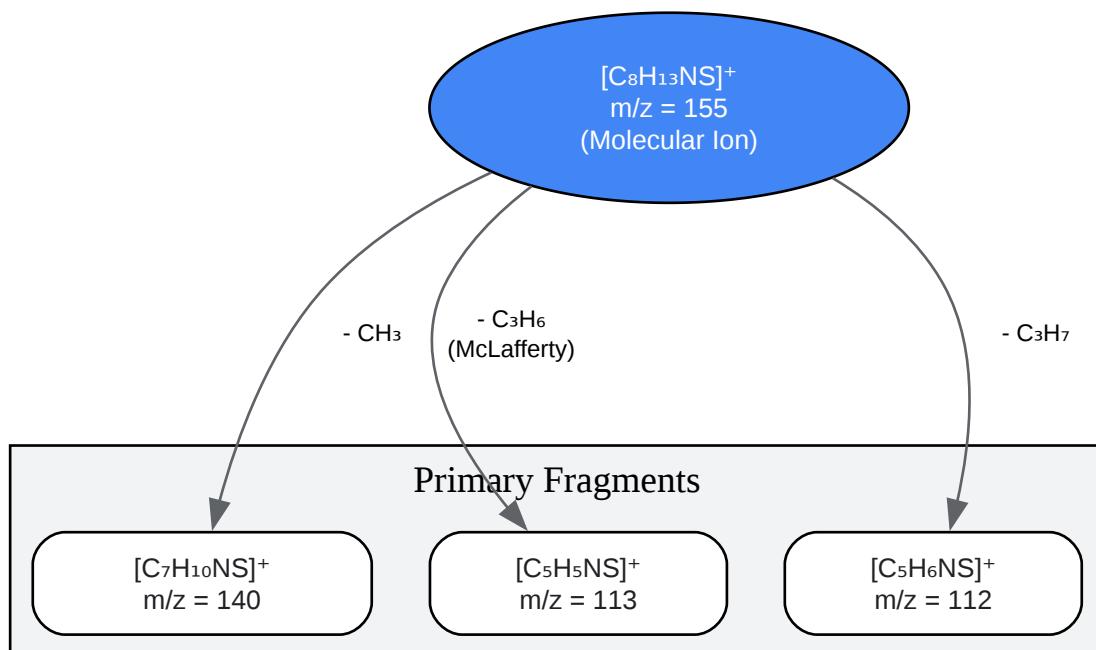
- Sample Preparation: As **2-isobutyl-4-methylthiazole** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal (e.g., diamond or ZnSe).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Background Collection: A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
- Sample Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded. The spectrum is typically scanned over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal quality. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)[1][5]


- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure separation from any impurities. A small volume (e.g., 1

μL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

- Gas Chromatography: A non-polar capillary column (e.g., DB-5) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound. Helium is commonly used as the carrier gas.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and subsequent fragment ions.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the molecular ion and its various fragments.


Visualization of Spectroscopic Workflow and Fragmentation

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for **2-isobutyl-4-methylthiazole** in mass spectrometry.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic structure elucidation.

[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS fragmentation of **2-isobutyl-4-methylthiazole**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Isobutyl-4-methylthiazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330446#spectroscopic-data-nmr-ir-ms-of-2-isobutyl-4-methylthiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com